

Application Notes and Protocols: Studying Danicamtiv-Myosin Interaction with Optical Trapping

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Compound of Interest

Compound Name: *Danicamtiv*

Cat. No.: *B606936*

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Introduction

Danicamtiv (formerly MYK-491) is a novel small molecule cardiac myosin activator that has been investigated as a potential therapeutic for heart failure with reduced ejection fraction (HFrEF)[1][2][3]. It directly targets the sarcomere, the fundamental contractile unit of muscle cells, to enhance cardiac muscle contractility[2][4]. Unlike traditional inotropes, **Danicamtiv's** mechanism of action does not involve changes in intracellular calcium concentration, potentially offering a more targeted and safer therapeutic approach. Understanding the precise molecular interactions between **Danicamtiv** and myosin is crucial for optimizing its therapeutic potential and for the development of next-generation cardiac myotropes.

Optical trapping, a high-resolution single-molecule technique, has been instrumental in elucidating the detailed mechanism of **Danicamtiv's** action on the acto-myosin cross-bridge cycle. This powerful technology allows for the direct measurement of piconewton-level forces and nanometer-scale displacements of individual motor proteins, providing unprecedented insights into their mechanochemical properties. These application notes provide a detailed overview of the experimental protocols and key findings from studies utilizing optical trapping to investigate the **Danicamtiv**-myosin interaction.

Mechanism of Action of Danicamtiv

Danicamtiv is classified as a myosin-binding sarcomeric activator. Its primary mechanism involves modulating the kinetics and mechanics of the cardiac myosin cross-bridge cycle. At the single-molecule level, **Danicamtiv** has been shown to:

- **Accelerate Actomyosin Association:** **Danicamtiv** increases the rate at which myosin heads attach to actin filaments. This leads to a greater number of myosin cross-bridges being recruited for contraction at physiologically relevant calcium concentrations.
- **Reduce the Myosin Working Stroke:** While increasing the number of attached cross-bridges, **Danicamtiv** reduces the size of the power stroke of individual myosin molecules by approximately 50%.
- **No Significant Effect on Actomyosin Detachment:** Unlike some other myosin modulators, **Danicamtiv** does not significantly alter the rate of actomyosin detachment, which is governed by ADP release and subsequent ATP binding.

This combination of effects leads to an overall increase in the steady-state ATPase rate of myosin, contributing to enhanced cardiac contractility. Some studies also suggest that **Danicamtiv** may slow the rate of ADP release, leading to a prolonged actomyosin interaction.

Data Presentation: Quantitative Effects of Danicamtiv on Myosin Function

The following tables summarize the quantitative data from key studies on the effects of **Danicamtiv** on cardiac myosin.

Table 1: Effect of **Danicamtiv** on Myosin Steady-State ATPase Activity

Parameter	Control (DMSO)	10 μ M Danicamtiv	Fold Change	Reference
Vmax (s ⁻¹)	5.9	7.0	~1.2-fold increase	
Km (μ M)	14.0	8.1	Decrease	

Table 2: Effect of **Danicamtiv** on Single Myosin Molecule Mechanics (Optical Trapping)

Parameter	Control (DMSO)	10 μ M Danicamtiv	% Change	Reference
Working Stroke Displacement (nm)	4.9 ± 9.7	3.0 ± 9.0	~50% reduction	
Actomyosin Detachment Rate (s ⁻¹) at 10 μ M ATP	24	No significant difference	No significant difference	
Load-Dependent Detachment Rate (at 1 mM ATP)	No significant difference	No significant difference	No significant difference	

Table 3: Effect of **Danicamtiv** on In Vitro Motility Assay

Parameter	Control	Danicamtiv (1 μ M)	% Change	Reference
Filament Velocity (μ m/s)	2.65 ± 0.17	1.13 ± 0.12	~55% decrease	

Experimental Protocols

Protocol 1: Three-Bead Optical Trapping Assay for Single Myosin Molecule Mechanics

This protocol describes the setup and execution of a three-bead optical trapping assay to measure the mechanics of single cardiac myosin molecules interacting with an actin filament in the presence and absence of **Danicamtiv**.

Materials:

- Porcine or human cardiac myosin

- Actin filaments (biotinylated and fluorescently labeled)
- Streptavidin-coated polystyrene beads (e.g., 1 μm diameter)
- Anti-myosin antibody-coated silica beads (pedestal beads, e.g., 3 μm diameter)
- Experimental Buffer: e.g., 25 mM KCl, 25 mM imidazole pH 7.5, 4 mM MgCl_2 , 1 mM EGTA, with an ATP regeneration system (e.g., 10 mM DTT, 0.1 mg/ml glucose oxidase, 0.02 mg/ml catalase, and 10 mM glucose).
- ATP and ADP solutions
- **Danicamtiv** stock solution (e.g., in DMSO)
- Control buffer with equivalent DMSO concentration
- Flow cell for microscopy

Procedure:

- Flow Cell Preparation:
 - Coat the surface of a glass coverslip with nitrocellulose.
 - Adhere silica pedestal beads sparsely to the coated surface.
 - Block the surface with bovine serum albumin (BSA) to prevent non-specific binding.
 - Incubate with anti-myosin antibody.
 - Incubate with a dilute concentration of cardiac myosin.
- Bead and Actin Preparation:
 - In a separate microfuge tube, incubate biotinylated actin filaments with streptavidin-coated polystyrene beads.
 - Ensure a low density of actin filaments per bead to facilitate the capture of a single filament.

- Optical Trapping Assay:
 - Introduce the myosin-coated pedestal beads into the flow cell.
 - Introduce the actin-bead solution into the flow cell.
 - Using a dual-beam optical trap, capture two streptavidin-coated beads.
 - Bring the two trapped beads close to each other to capture a single actin filament, creating a "dumbbell".
 - Position the actin dumbbell over a myosin-coated pedestal bead.
 - Lower the actin filament towards the myosin to allow for interaction.
 - Record the position of the beads with high temporal and spatial resolution to detect binding events and measure the displacement caused by the myosin power stroke.
 - Perform measurements in the presence of the control buffer (with DMSO) and the experimental buffer containing **Danicamtiv** (e.g., 10 μ M).
 - Vary the ATP concentration to study the kinetics of actomyosin detachment.

Data Analysis:

- Identify individual binding events from the recorded bead position data.
- Measure the displacement of the bead during each binding event to determine the working stroke size.
- Measure the duration of the binding events to determine the actomyosin attachment time.
- Analyze the load-dependent kinetics of detachment by applying a force clamp.

Protocol 2: Steady-State ATPase Assay

This protocol measures the actin-activated ATPase activity of myosin in the presence of **Danicamtiv**.

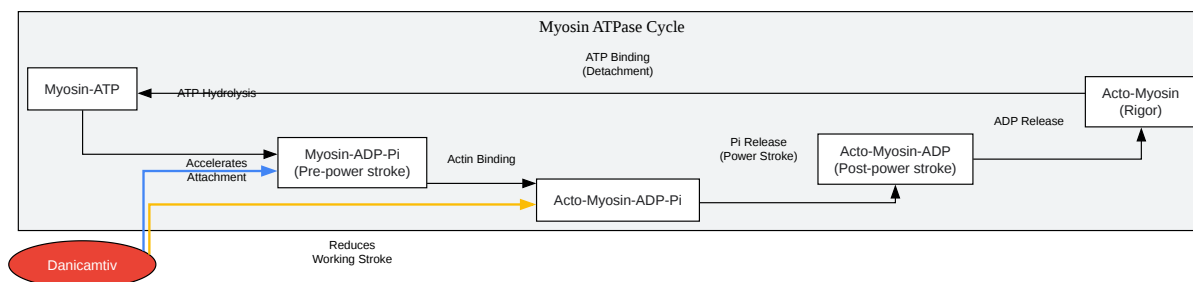
Materials:

- Cardiac myosin
- Actin filaments
- NADH-coupled ATPase assay kit (containing NADH, lactate dehydrogenase, pyruvate kinase, and phosphoenolpyruvate)
- Experimental buffer
- **Danicamtiv** and control solutions

Procedure:

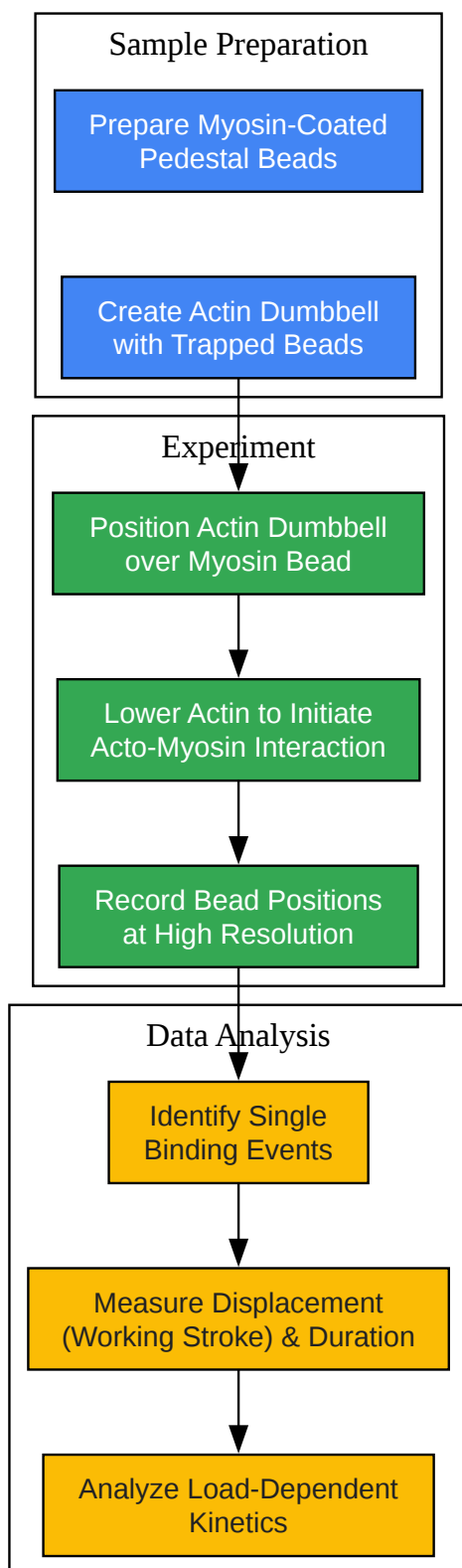
- Prepare reaction mixtures containing a fixed concentration of myosin and varying concentrations of actin.
- Add the components of the NADH-coupled assay system. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
- Initiate the reaction by adding ATP.
- Measure the rate of NADH oxidation (decrease in A₃₄₀) over time using a spectrophotometer.
- Repeat the measurements for both control and **Danicamtiv**-containing solutions.
- Plot the ATPase rate as a function of actin concentration and fit the data to the Michaelis-Menten equation to determine V_{max} (maximal ATPase rate) and K_m (actin concentration at half-maximal activity).

Visualizations



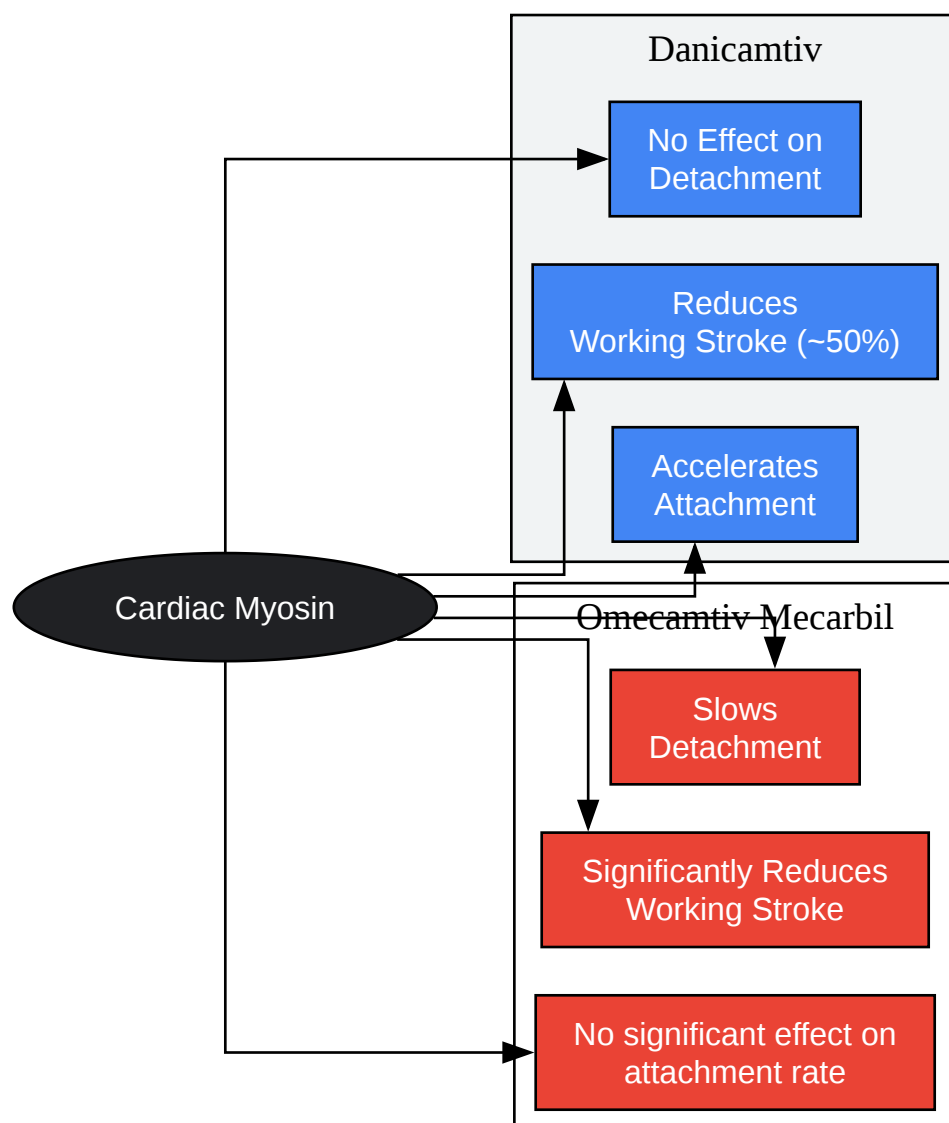
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Caption: **Danicamtiv's** effect on the myosin ATPase cycle.



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Caption: Experimental workflow for the three-bead optical trapping assay.



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Caption: Comparison of **Danicamtiv** and Omecamtiv Mecarbil mechanisms.

Conclusion

Optical trapping has been a pivotal tool in dissecting the molecular mechanism of **Danicamtiv**'s action on cardiac myosin. The ability to observe and manipulate single actomyosin interactions has provided a detailed understanding of how this drug enhances cardiac contractility. The findings highlight that **Danicamtiv** acts as a sarcomeric activator by increasing the number of force-producing cross-bridges, albeit with a reduced individual power stroke. This nuanced mechanism distinguishes it from other cardiac myotropes and underscores the importance of

single-molecule approaches in drug discovery and development. The protocols and data presented here serve as a valuable resource for researchers investigating the role of myosin modulation in cardiac function and disease.

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